Bis(trimethylsilyl) malonate
Overview
Description
Bis(trimethylsilyl) malonate is a chemical compound that has been studied for various applications, including its use as an electrolyte additive in lithium-ion batteries, in the synthesis of β-keto acids and methyl ketones, and as a precursor for other functionalized compounds. It is part of a broader class of compounds that include bis(trimethylsilyl) derivatives, which are known for their reactivity and utility in organic synthesis and materials science .
Synthesis Analysis
The synthesis of bis(trimethylsilyl) malonate and related compounds often involves transmetalation reactions, as seen in the case of alkaline-earth-metal bis(trimethylsilyl)amides . These compounds can be synthesized in high yield from bis(trimethylsilyl)amido tin (II) using common organic solvents. Additionally, bis(trimethylsilyl) malonate can be acylated with acid chlorides and acyl carbonates using triethylamine and magnesium or lithium salts to give β-keto acids or methyl ketones . This method is highlighted for its safety, convenience, and cost-effectiveness, especially for large-scale reactions.
Molecular Structure Analysis
The molecular structure of bis(trimethylsilyl) derivatives can vary significantly depending on the specific compound and its substituents. For example, the alkaline-earth-metal diamides without complexating reagents appear to be dimeric in benzene and toluene . The molecular structure can play a crucial role in the reactivity and properties of these compounds.
Chemical Reactions Analysis
Bis(trimethylsilyl) derivatives exhibit diverse reactivity. For instance, bis(trimethylsilyl)bicyclo[n,1,0]alkanes react with acids, leading to substitution reactions and ring-opening processes . The size of the larger ring in these compounds influences the reaction's orientation, which can be rationalized by steric hindrance considerations. Photolytic reactions of bis(trimethylsilyl)mercury with aromatic compounds like benzene and toluene result in homolytic aromatic substitution, producing various silylated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trimethylsilyl) malonate derivatives are tailored for specific applications. For example, bis(trimethylsilyl) 2-fluoromalonate esters have been used as additives in lithium-ion battery electrolytes to improve capacity retention and prevent the formation of thick solid electrolyte interphase (SEI) films on electrode surfaces . The additives also help maintain the crystal structure of the cathode material at high voltages, demonstrating the importance of the physical and chemical properties of these compounds in practical applications.
Scientific Research Applications
Synthesis of β-Keto Acids and Methyl Ketones : Bis(trimethylsilyl) malonate is utilized for acylating with acid chlorides and acyl carbonates, using triethylamine and magnesium or lithium salts. This method is particularly advantageous for large-scale reactions due to its safety, convenience, and cost-effectiveness (Rathke & Nowak, 1985).
Cyclocondensation Reactions : In the synthesis of six-membered heterocycles, bis(trimethylsilyl) malonate is explored as a novel agent for cyclocondensation with 1,3-dinucleophiles (Stadlbauer et al., 2001).
High Voltage Lithium Ion Batteries : Bis(trimethylsilyl) malonate derivatives have been studied as electrolyte additives in high voltage lithium ion batteries. They help in preventing the formation of thick solid electrolyte interphase films and maintaining the crystal structure of cathodes (Lyu et al., 2019).
Metal Reductions and Synthesis of Keten Acetals : The reduction of disubstituted malonates or treatment with base in the presence of trimethylchlorosilane yields high yields of disubstituted keten alkyl trimethylsilyl acetals (Kuo et al., 1971).
Conjugate Addition in Organic Synthesis : Bis(trimethylsilyl) malonate has been used in the conjugate addition of hydroxylamino derivatives to alkylidene and arylidene malonates, which can be performed in a catalytic and enantioselective way using chiral Lewis acids (Cardillo et al., 2001).
Novel Additives for Lithium-Ion Cells : As a precursor additive, bis(trimethylsilyl) malonate is shown to be effective in high-voltage NMC/graphite lithium-ion cells. It forms lithium tetrafluoro(malonato)phosphate and lithium difluoro(malonato)borate, improving cycling and storage performance at high voltages (Azam et al., 2022).
Silylation of Lipolysis Products : This compound is used in the silylation of lipolysates for gas-liquid chromatography, allowing direct injection onto the column and eliminating the need for prior conversion of free fatty acids to methyl esters (Tallent & Kleiman, 1968).
MOCVD of HfO2 and ZrO2 Thin Films : New Hf and Zr malonate complexes, including bis(trimethylsilyl) malonate, have been synthesized for metal-organic chemical vapor deposition (MOCVD) of HfO2 and ZrO2 thin films. These compounds show promising thermal properties and stability (Pothiraja et al., 2009).
Oxidation of Alcohols to Aldehydes and Ketones : Bis(trimethylsilyl) peroxide, a derivative of bis(trimethylsilyl) malonate, has been used as an effective oxidant of alcohols in the presence of chromium(VI) or ruthenium(II) complexes (Kanemoto et al., 1988).
Safety And Hazards
properties
IUPAC Name |
bis(trimethylsilyl) propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si2/c1-14(2,3)12-8(10)7-9(11)13-15(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCKJLDGNXGLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171590 | |
Record name | Bis(trimethylsilyl) malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl) malonate | |
CAS RN |
18457-04-0 | |
Record name | Propanedioic acid, 1,3-bis(trimethylsilyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18457-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(trimethylsilyl) malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(trimethylsilyl) malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl) malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(TRIMETHYLSILYL) MALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP4J43EVW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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